[1-(tert-butyl)-1H-pyrazol-4-yl](1-{[6-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-naphthyl)methanone
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Description
[1-(tert-butyl)-1H-pyrazol-4-yl](1-{[6-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-naphthyl)methanone is a useful research compound. Its molecular formula is C24H19ClF3N3O2 and its molecular weight is 473.88. The purity is usually 95%.
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Biological Activity
The compound 1-(tert-butyl)-1H-pyrazol-4-ylmethanone , often referred to as a pyrazolyl naphthoyl pyridinone, presents a complex structure that includes a pyrazole ring, a naphthalene moiety, and a chloro-trifluoromethyl pyridine group. This article explores the biological activity of this compound, highlighting its potential pharmacological applications based on recent research findings.
Chemical Structure and Properties
The compound features three significant functional groups:
- Pyrazole : Known for anti-inflammatory and analgesic properties.
- Naphthyl : Associated with antitumor activity.
- Pyridinone : May contribute to antimicrobial effects.
This combination of pharmacophores suggests potential multi-target interactions, enhancing its bioactivity compared to simpler analogs.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit various biological activities. The following table summarizes the biological activities linked to this compound and its structural analogs:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
1-(tert-butyl)-1H-pyrazol-4-ylmethanone | Pyrazole, naphthalene, chloro-pyridine | Potential anti-inflammatory, antitumor, antimicrobial | Complex multi-pharmacophore structure |
2-Methyl-6-phenylethynylpyridine | Pyridine derivative | Antagonist for mGluR5 | Investigational drug |
5-(Trifluoromethyl)pyrazole | Pyrazole with trifluoromethyl group | Antimicrobial | Simple structure |
6-Chloropyridine derivatives | Chloro-substituted pyridine | Anticancer | Diverse applications |
The presence of the pyrazole moiety is particularly significant; it has been linked to various therapeutic benefits, including anti-inflammatory effects and potential modulation of enzyme activity.
The interaction studies conducted on this compound suggest that it may modulate specific biological targets, including enzymes and receptors. Techniques such as molecular docking have been employed to predict binding affinities and elucidate mechanisms of action. For instance, similar pyrazole derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .
In Vitro Studies
Preliminary in vitro studies have demonstrated that compounds structurally related to 1-(tert-butyl)-1H-pyrazol-4-ylmethanone exhibit significant anti-inflammatory activity. For example, a study reported IC50 values for related pyrazole derivatives ranging from 0.02 to 0.04 μM against COX-2, indicating potent inhibition compared to standard drugs like celecoxib .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Research indicates that similar pyrazole derivatives have demonstrated effectiveness against various bacterial strains, suggesting that the presence of the trifluoromethyl group may enhance antimicrobial properties through increased lipophilicity and membrane penetration .
Properties
IUPAC Name |
(1-tert-butylpyrazol-4-yl)-[1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]oxynaphthalen-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClF3N3O2/c1-23(2,3)31-13-15(12-29-31)20(32)17-9-8-14-6-4-5-7-16(14)21(17)33-19-11-10-18(22(25)30-19)24(26,27)28/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPUBSZSQDVYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)C2=C(C3=CC=CC=C3C=C2)OC4=NC(=C(C=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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